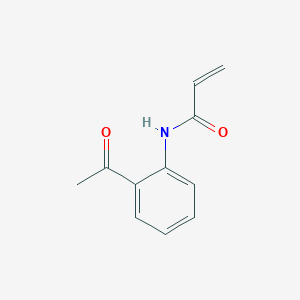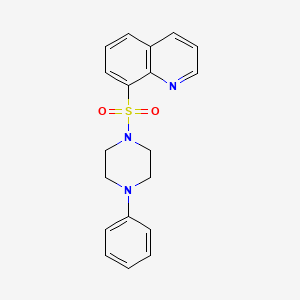![molecular formula C14H12ClF3N6O B2390561 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034419-21-9](/img/structure/B2390561.png)
4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve its various functional groups. For instance, the chlorine atom could undergo nucleophilic substitution reactions . The triazole ring could also participate in various reactions due to the presence of nitrogen atoms .科学的研究の応用
Novel Synthetic Pathways and Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds often involves the use of complex starting materials similar to 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide. These compounds serve as key intermediates in the formation of diverse structures with potential pharmacological activities. For instance, studies on enaminones have demonstrated their versatility in reacting with aminoheterocycles to yield azolopyrimidines, azolopyridines, and quinolines, showcasing the potential for chemical transformations that could be relevant to our compound of interest (Almazroa, Elnagdi, & El‐Din, 2004).
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, for example, have highlighted the anticancer and anti-5-lipoxygenase activities of these compounds. This suggests that derivatives of this compound could be explored for similar biological activities, given their structural similarities (Rahmouni et al., 2016).
Antimicrobial Properties
Research on thienopyrimidine derivatives has revealed pronounced antimicrobial activity, indicating the potential for compounds derived from this compound to serve as templates for developing new antimicrobial agents (Bhuiyan et al., 2006).
Agrochemical Applications
In the realm of agrochemicals, pyrazole carboxamide derivatives, including structures akin to our compound of interest, have been studied for their nematocidal activity against plant-pathogenic nematodes. This underscores the compound's potential utility in developing novel agrochemical agents to protect crops from pests (Zhao et al., 2017).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities. Given the known activities of triazole compounds, it could be investigated for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is synthesized via aromatic nucleophilic substitution of a similar compound with different amines and triazole-2-thiol . This suggests that it may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may affect pathways related to these biological processes.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations and have promising antiviral activity .
特性
IUPAC Name |
4-chloro-1-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N6O/c1-2-23-7-9(15)11(22-23)13(25)19-6-10-20-21-12-8(14(16,17)18)4-3-5-24(10)12/h3-5,7H,2,6H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLNUICNIBGOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)


![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
